Lesopitron dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDLQJUAYQRGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157588 | |
| Record name | Lesopitron dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132449-89-9 | |
| Record name | Lesopitron dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesopitron dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESOPITRON DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5L4T8473 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Early Research Directions of Serotonin 5 Ht1a Receptor Ligands
The journey to understanding compounds like Lesopitron (B1674771) begins with the broader exploration of the serotonin (B10506) system. Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that interacts with a multitude of receptor subtypes, influencing a wide array of physiological and psychological processes. nih.gov The identification of distinct 5-HT receptor families, now numbered 5-HT1 through 5-HT7, was a crucial step forward. nih.gov
The 5-HT1A receptor subtype, in particular, garnered significant attention from researchers. Early studies identified these receptors through radioligand binding assays in rat brain homogenates. nih.gov The development of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) was a landmark event, as it was identified as a selective agonist for the 5-HT1A receptor, providing a vital tool for probing the receptor's function. nih.gov
Initial research into 5-HT1A receptor ligands was driven by the quest for new therapeutic agents, particularly for anxiety and depression. drugbank.comncats.io This led to the development of various classes of compounds, including the azapirones, such as buspirone (B1668070) and ipsapirone, which were identified as partial agonists at the 5-HT1A receptor. vulcanchem.com These early compounds helped to establish the anxiolytic potential of modulating the 5-HT1A receptor. The research also focused on developing "silent antagonists," compounds that block the receptor without any intrinsic agonist activity, to further delineate the receptor's roles. ncats.io This historical work laid the foundational understanding of 5-HT1A receptor pharmacology, paving the way for the investigation of newer, more selective compounds like Lesopitron.
Contemporary Significance in Neuropharmacology Research Methodologies
In the landscape of modern neuropharmacology, Lesopitron (B1674771) dihydrochloride (B599025) is valued as a specific and potent tool for investigating the 5-HT1A receptor system. Its significance lies in its well-defined pharmacological profile, which allows researchers to selectively probe the functions of this receptor subtype both in vitro and in vivo.
Lesopitron is characterized as a full and selective 5-HT1A receptor agonist. medchemexpress.comadooq.com This selectivity is crucial for research, as it minimizes the confounding effects that could arise from interactions with other receptor systems, such as adrenergic or dopaminergic receptors, where Lesopitron has negligible effects. nih.govdrugbank.com
Key Research Applications:
In Vitro Binding Assays: Lesopitron is used in in vitro binding and autoradiographic studies to characterize the distribution and density of 5-HT1A receptors in various brain regions. Studies using radiolabeled Lesopitron ([³H]Lesopitron) have confirmed its high affinity for 5-HT1A receptors in rat brain tissue. medchemexpress.com
Second Messenger System Studies: As a full agonist, Lesopitron effectively inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes, a hallmark of 5-HT1A receptor activation. medchemexpress.com This makes it a useful tool for studying the intracellular signaling cascades coupled to this receptor.
In Vivo Electrophysiology and Neurochemistry: Research has shown that Lesopitron inhibits the firing of serotoninergic neurons in anesthetized rats. medchemexpress.com Furthermore, at doses that produce anxiolytic-like effects in animal models, it significantly reduces the levels of 5-HT in the cerebral cortex, providing a direct link between its receptor activity and its neurochemical effects. medchemexpress.com
The following table summarizes the binding affinity of Lesopitron for the 5-HT1A receptor.
| Compound | Receptor | Affinity (pKi) | Assay Condition |
| Lesopitron | 5-HT1A | 7.35 | Rat Brain |
This table is interactive. Click on the headers to sort.
Overview of Preclinical Research Trajectories
Serotonin 5-HT1A Receptor Binding Characterization
The primary pharmacological activity of Lesopitron dihydrochloride stems from its high affinity and selectivity for the serotonin 5-HT1A receptor.
Radioligand Binding Assays and Affinity Determination
Radioligand binding assays are a cornerstone in characterizing the affinity of a compound for a specific receptor. researchgate.net In the case of Lesopitron, these assays have been crucial in quantifying its interaction with the 5-HT1A receptor.
Competition studies using the radioligand [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a well-known 5-HT1A agonist, have been employed to determine the binding affinity of Lesopitron. In these assays, Lesopitron competes with the radioligand for binding to 5-HT1A receptors in rat hippocampal membranes. The results of such studies have demonstrated that Lesopitron binds to 5-HT1A receptors with a relatively high affinity. drugbank.com
The affinity is often expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand (Lesopitron) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Additionally, the pKi value, which is the negative logarithm of the Ki, is also used.
| Parameter | Value | Reference Tissue |
|---|---|---|
| Ki | 104.8 ± 10.6 nmol/l | Not Specified in Source |
| pKi | 7.35 | Rat Brain |
Agonistic and Antagonistic Properties at Pre- and Post-Synaptic 5-HT1A Receptors
Lesopitron has been characterized as a 5-HT1A receptor agonist, exhibiting activity at both presynaptic and postsynaptic receptors. nih.govpsychopharmacologyinstitute.com
Presynaptic 5-HT1A autoreceptors are located on the cell bodies and dendrites of serotonin neurons in the raphe nuclei. nih.gov Activation of these autoreceptors by an agonist leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release. Lesopitron has been shown to inhibit the firing of serotoninergic neurons, which is indicative of its agonistic action on presynaptic 5-HT1A autoreceptors. nih.gov This action is believed to contribute to some of its pharmacological effects. nih.gov For instance, the inhibition of haloperidol-induced catalepsy by Lesopitron is considered a consequence of its action on these autoreceptors. wikipedia.org
Postsynaptic 5-HT1A receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. nih.gov The activation of these receptors mediates the physiological and behavioral effects of serotonin. Lesopitron demonstrates agonistic activity at postsynaptic 5-HT1A receptors. wikipedia.org This is evidenced by its ability to induce the 5-HT syndrome, a set of behavioral and physiological changes reflecting enhanced postsynaptic 5-HT1A receptor activation. wikipedia.org However, some studies also suggest a partial agonist effect at this receptor type, as evidenced by the reversion of the 8-OH-DPAT-induced 5-HT syndrome by Lesopitron. wikipedia.org
Selectivity Profiling Across Monoaminergic Receptor Subtypes (e.g., alpha-adrenergic, dopaminergic)
A key feature of Lesopitron's pharmacological profile is its selectivity for the 5-HT1A receptor. Studies have indicated that Lesopitron has negligible effects on other monoaminergic receptor subtypes, such as alpha-adrenergic and dopaminergic receptors. nih.govpsychopharmacologyinstitute.com This selectivity is a distinguishing characteristic compared to other classes of anxiolytics.
Furthermore, research has shown that Lesopitron does not significantly affect the binding of [³H]paroxetine, a radioligand for the serotonin transporter. This finding suggests that the serotonin reuptake system is not a primary target for Lesopitron, ruling out a mechanism of action similar to that of selective serotonin reuptake inhibitors (SSRIs).
Intracellular Signaling Pathway Modulation
The interaction of Lesopitron with the 5-HT1A receptor initiates a cascade of intracellular events, primarily through the modulation of G-protein coupled receptor signaling pathways.
Adenylate Cyclase Activity Inhibition
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylate cyclase via an inhibitory G-protein (Gi/o). nih.govnih.gov Upon activation by an agonist like Lesopitron, the receptor promotes the dissociation of the G-protein into its α and βγ subunits. The activated α subunit then inhibits the activity of the enzyme adenylate cyclase.
Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylate cyclase, Lesopitron effectively reduces the intracellular concentration of cAMP.
Functional studies have confirmed this mechanism. As would be expected from a full agonist at postsynaptic 5-HT1A receptors, Lesopitron has been shown to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. drugbank.com Forskolin is a direct activator of adenylate cyclase, and the ability of Lesopitron to counteract its effect demonstrates its inhibitory action on this signaling pathway. The potency of Lesopitron in this assay is quantified by its IC50 value.
| Parameter | Value | Assay Condition |
|---|---|---|
| IC50 | 125 nM | Forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes |
G-Protein Coupled Receptor (GPCR) Signaling Transduction
The entire process of Lesopitron's action, from receptor binding to the modulation of cellular function, is a classic example of GPCR signaling transduction. The 5-HT1A receptor, being a member of the GPCR superfamily, transduces the extracellular signal of Lesopitron binding into an intracellular response.
The sequence of events is as follows:
Ligand Binding: Lesopitron binds to the 5-HT1A receptor.
Receptor Conformational Change: This binding induces a conformational change in the receptor protein.
G-Protein Activation: The altered receptor conformation facilitates the interaction with and activation of an associated inhibitory G-protein (Gi/o). This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.
Effector Modulation: The activated Gα subunit dissociates from the βγ subunit dimer and inhibits the effector enzyme, adenylate cyclase.
Second Messenger Regulation: The inhibition of adenylate cyclase leads to a decrease in the intracellular levels of the second messenger, cAMP.
Downstream Effects: The reduction in cAMP levels influences the activity of downstream proteins, such as protein kinase A (PKA), ultimately leading to the physiological and pharmacological effects of Lesopitron.
This signal transduction pathway is a fundamental mechanism by which many hormones and neurotransmitters, as well as pharmaceutical agents, exert their effects on target cells. wikipedia.org
Phosphatidylinositol-Calcium Second Messenger System Regulation
This compound is identified as a full and selective agonist for the serotonin 5-HT1A receptor. medchemexpress.comtargetmol.com The 5-HT1A receptor is a G-protein coupled receptor (GPCR), specifically linked to the Gi/o pathway. frontiersin.org The activation of GPCRs can initiate various intracellular signaling cascades, including the phosphoinositol second messenger system. wikipedia.orgnih.gov This pathway begins when an activated receptor stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.org
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors, which are typically calcium channels located on the endoplasmic reticulum. wikipedia.orgwikipedia.org This binding triggers the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration. nih.govnih.gov This elevation in calcium acts as a crucial intracellular signal, modulating a wide array of cellular functions. nih.gov
While the 5-HT1A receptor's coupling to Gi/o proteins can potentially influence this pathway, direct evidence detailing Lesopitron's specific regulation of the phosphatidylinositol-calcium system is not extensively documented in the available literature. However, studies have clearly demonstrated Lesopitron's effect on another critical second messenger system. As is characteristic of a full agonist at postsynaptic 5-HT1A receptors, Lesopitron has been shown to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes, with an IC50 of 125 nM. medchemexpress.com This action, which reduces the production of cyclic AMP (cAMP), is a hallmark of the Gi/o-protein activation pathway.
Neurophysiological Effects in Brain Circuitry Models
Modulation of Serotoninergic Neuronal Firing Rates in Vitro (e.g., brainstem slices)
Lesopitron demonstrates a significant modulatory effect on the firing rate of serotonergic neurons. This action is primarily mediated by its agonist activity at 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons, particularly in the dorsal raphe nucleus (DRN). frontiersin.orgdrugbank.comnih.gov These autoreceptors function as a key part of a negative feedback loop. frontiersin.org
In vitro electrophysiological studies using brainstem slices have provided quantitative data on this inhibitory effect. Research shows that Lesopitron inhibits the firing of serotoninergic neurons in these preparations with a half-maximal inhibitory concentration (IC50) of 120 nM. medchemexpress.com The activation of these Gi/o-coupled 5-HT1A autoreceptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent decrease in the neuron's firing frequency. frontiersin.org
In Vitro Effect of Lesopitron on Serotonergic Neuronal Firing
| Preparation | Parameter | Value | Reference |
|---|---|---|---|
| Brainstem Slices | IC₅₀ for Firing Inhibition | 120 nM | medchemexpress.com |
Impact on Serotonin Release and Turnover in Specific Brain Regions
The inhibition of neuronal firing by Lesopitron directly translates to a reduction in the release and turnover of serotonin (5-HT) in terminal field regions. By slowing the rate of action potentials originating from the dorsal raphe nucleus, Lesopitron diminishes the amount of 5-HT released into the synaptic cleft in projected brain areas like the cortex. medchemexpress.com
In vivo microdialysis studies in rats have substantiated this effect. The administration of Lesopitron at a dose known to produce anxiolytic-like behaviors (30 μg/kg, i.p.) resulted in a marked decrease in extracellular 5-HT levels in cortical perfusates, reducing them to 45% of the basal value. medchemexpress.com This demonstrates a potent in vivo regulation of serotonergic transmission. Furthermore, research has confirmed that Lesopitron's mechanism of action is specific, as it does not significantly affect the serotonin reuptake system, distinguishing its action from that of selective serotonin reuptake inhibitors (SSRIs) like paroxetine. nih.gov
Effect of Lesopitron on Cortical Serotonin Levels In Vivo
| Brain Region | Effect | Result | Reference |
|---|---|---|---|
| Cortex (Rat) | Reduction in 5-HT Levels | Reduced to 45% of basal value | medchemexpress.com |
Investigations into Neurotransmitter Homeostasis
Neurotransmitter homeostasis involves the complex processes that maintain the stability and balance of chemical signaling in the brain. frontiersin.org Lesopitron's activity is centrally involved in the homeostatic regulation of the serotonin system. By acting as a potent agonist at presynaptic 5-HT1A autoreceptors, Lesopitron effectively mimics and enhances the natural negative feedback mechanism that governs serotonergic neuronal activity. drugbank.comnih.gov This feedback is crucial for preventing excessive firing and serotonin release, thereby maintaining equilibrium within the serotonergic pathways. frontiersin.org
The selectivity of Lesopitron is a key aspect of its role in homeostasis. Studies confirm that Lesopitron has negligible effects on other major neurotransmitter systems, such as alpha-adrenergic and dopaminergic receptors. drugbank.comvulcanchem.comncats.io This receptor specificity ensures that its modulatory effects are largely confined to the serotonin system, avoiding widespread disruption of other critical neurotransmitter balances. The compound's ability to inhibit haloperidol-induced catalepsy is considered a consequence of its action on 5-HT1A autoreceptors, further highlighting its specific interaction with the central serotonergic network to maintain physiological balance. nih.gov
In Vitro Pharmacological Activity Assessments
In vitro studies have been crucial in elucidating the molecular mechanisms underlying lesopitron's pharmacological action, particularly its interaction with cellular signaling pathways and neuronal functions.
Cellular Functional Assays (e.g., forskolin-stimulated adenylate cyclase)
Lesopitron's activity at the cellular level has been demonstrated through functional assays that measure its impact on second messenger systems. One key assay involves the use of forskolin, a potent activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP). nih.govnih.govmerckmillipore.com In this context, lesopitron hydrochloride has been shown to inhibit forskolin-stimulated adenylate cyclase activity. medchemexpress.com This inhibitory action indicates that lesopitron, through its interaction with 5-HT1A receptors, can modulate intracellular signaling cascades that are dependent on cAMP. The potency of this inhibition is quantified by its IC50 value, which represents the concentration of the drug required to inhibit the enzyme's activity by 50%.
Table 1: In Vitro Functional Activity of this compound
| Assay | Target/Stimulator | Effect | Potency (IC50) |
|---|
Neuronal Excitability and Synaptic Transmission Studies
Lesopitron's influence on the central nervous system is rooted in its ability to modulate neuronal excitability and synaptic transmission, primarily through its interaction with the 5-HT1A receptor system. nih.govnih.govfrontiersin.org It acts as a partial agonist at this receptor type. nih.gov This dual action allows it to modulate serotonergic activity in a nuanced manner.
Its effects are observed at both presynaptic and postsynaptic sites:
Presynaptic 5-HT1A Autoreceptors: By acting on these autoreceptors, which are located on serotonin-releasing neurons, lesopitron can inhibit the firing of these neurons and reduce serotonin release. This mechanism is believed to contribute to some of its therapeutic effects, such as the inhibition of haloperidol-induced catalepsy. nih.govdrugbank.com
Postsynaptic 5-HT1A Receptors: Activation of these receptors on target neurons by lesopitron leads to direct physiological responses. nih.govdrugbank.com For example, the ability of lesopitron to induce serotonergic syndrome reflects the activation of postsynaptic 5-HT1A receptors. nih.gov
Furthermore, research indicates that lesopitron does not significantly affect the serotonin reuptake system, as it does not interfere with the binding of radiolabeled paroxetine, a selective serotonin reuptake inhibitor. nih.gov
In Vivo Non-Human Animal Model Characterization
The effects of lesopitron have been characterized in various non-human animal models to understand its behavioral and physiological impact.
Behavioral Phenotyping in Rodent and Primate Models (e.g., social interaction, anxiety-like behaviors)
Behavioral studies in both rodents and primates have been instrumental in defining lesopitron's anxiolytic-like profile. drugbank.comncats.io In rodent models, such as the rat social interaction test, lesopitron has demonstrated potent effects in reducing anxiety-like behaviors. drugbank.comncats.io These tests assess the natural tendency of rodents to explore and interact socially, which is often suppressed in states of anxiety. nih.govnih.gov
Similarly, in primate models, specifically the marmoset anxiety model, lesopitron was found to be more potent than structurally related 5-HT1A agonists. drugbank.comncats.io These findings across different species provide strong evidence for its effectiveness in mitigating behaviors associated with anxiety, without causing sedation.
Counteraction of Induced Behavioral States (e.g., benzodiazepine withdrawal-induced anxiety, haloperidol-induced catalepsy)
A key aspect of lesopitron's preclinical evaluation has been its ability to counteract behavioral states induced by other pharmacological agents.
Benzodiazepine Withdrawal-Induced Anxiety: Studies in rodents have shown that lesopitron can effectively counter the anxiety that occurs following the cessation of benzodiazepine administration. drugbank.comncats.iotargetmol.com The benzodiazepine withdrawal syndrome is characterized by heightened anxiety, irritability, and tension, providing a robust model to test potential anxiolytic treatments. nih.govwikipedia.org
Haloperidol-Induced Catalepsy: Lesopitron inhibits catalepsy induced by the typical antipsychotic drug haloperidol. nih.govdrugbank.com Haloperidol-induced catalepsy is a state of motor immobility and is often used as an animal model for the extrapyramidal side effects of antipsychotic medications. nih.govfrontiersin.orgneurofit.com The anticataleptic effect of lesopitron is attributed to its action on presynaptic 5-HT1A autoreceptors. nih.govdrugbank.com
Table 2: In Vivo Counteraction of Induced Behavioral States by Lesopitron
| Induced State | Animal Model | Effect of Lesopitron | Mediating Receptor |
|---|---|---|---|
| Benzodiazepine Withdrawal-Induced Anxiety | Rodents | Counteracts anxiety drugbank.comncats.iotargetmol.com | 5-HT1A |
Central Nervous System Physiological Responses (e.g., thermoregulatory effects)
Beyond its behavioral effects, lesopitron has been shown to elicit distinct physiological responses mediated by the central nervous system. Specifically, it induces a hypothermic effect, or a lowering of core body temperature. nih.govdrugbank.com This response is a consequence of the enhanced activation of postsynaptic 5-HT1A receptors. nih.govdrugbank.com Thermoregulation is a critical physiological process controlled by the hypothalamus, and this effect underscores lesopitron's potent interaction with central serotonergic pathways that influence bodily homeostasis. nih.govsavemyexams.com
Gastrointestinal System Research (e.g., gastric adherent mucus levels, gastroprotective effects)
Preclinical investigations have highlighted the significant gastroprotective effects of this compound, primarily focusing on its influence on gastric adherent mucus and its ability to mitigate experimentally induced gastric lesions. As a potent 5-HT1A receptor agonist, lesopitron's actions extend beyond its anxiolytic properties to encompass a defensive role within the gastrointestinal tract. nih.gov
Research in rat models has demonstrated that lesopitron, also referred to as E4424, possesses potent anti-gastric secretory and antiulcer effects. nih.gov Studies have shown a strong correlation between the administration of lesopitron and an increase in gastric mucus levels, which is believed to be a key mechanism behind its gastroprotective actions. nih.gov In models of stress-induced gastric mucosal injury, lesopitron has been shown to significantly maintain levels of gastric adherent mucus.
The gastroprotective effects of lesopitron are not solely attributed to the enhancement of defensive factors like mucus. The compound also demonstrates an ability to reduce aggressive elements in the gut, such as gastric acid and pepsin secretion. In conscious rats and in pylorus-ligated rat models, lesopitron significantly inhibited the secretion of both gastric acid and pepsin. Furthermore, its efficacy in reducing both stress-induced and ethanol-induced gastric mucosal injury has been documented, with its gastroprotective actions being of a significantly greater magnitude than those of reference 5-HT1A agonists like buspirone (B1668070) and 8-hydroxy-2-(di-n-propylamino)tetralin. drugbank.com
Acute oral administration of lesopitron in rats subjected to cold-restraint stress, a condition known to deplete gastric mucus, resulted in an increase in adherent mucus levels by 12% to 13% relative to controls. drugbank.com More prolonged, chronic administration of lesopitron showed a more pronounced effect, with a significant 69% increase in gastric mucus relative to controls. drugbank.com This suggests that the enhancement of the gastric mucus layer by lesopitron is a crucial component of its protective effects against mucosal injury. nih.gov
Investigations into Potential Neuroprotective Actions
The exploration of this compound's potential neuroprotective effects is an emerging area of research, largely spurred by observations of its effects on the central nervous system. nih.gov While direct, extensive preclinical studies focusing solely on neuroprotection in models of neurodegenerative diseases or acute brain injury are not widely documented, certain pharmacodynamic properties of lesopitron suggest a plausible, yet unconfirmed, neuroprotective role.
The primary evidence for this potential stems from the compound's ability to induce a marked hypothermic effect. nih.gov This reduction in body temperature is a result of the enhanced activation of post-synaptic 5-HT1A receptors. nih.gov Hypothermia is a well-established neuroprotective strategy in various experimental models of central nervous system injury. The agonist effect of lesopitron on 5-HT1A receptors, coupled with its significant hypothermic action, has been proposed as a stimulus for further investigation into its possible neuroprotective capabilities. nih.gov
Structure Activity Relationship Sar and Molecular Design
Elucidation of Essential Structural Features for 5-HT1A Receptor Agonism
The ability of a compound to act as a 5-HT1A receptor agonist is dictated by a specific set of structural features known as a pharmacophore. For arylpiperazine derivatives like lesopitron (B1674771), these features have been extensively studied and are well-defined. nih.govnih.gov
The generally accepted pharmacophore model for 5-HT1A receptor agonists includes:
An Aromatic Ring: This part of the molecule engages in hydrophobic and van der Waals interactions with the receptor. In the case of lesopitron, this is the pyrimidine (B1678525) ring.
A Basic Nitrogen Atom: A protonatable nitrogen atom, typically part of a piperazine (B1678402) ring, is essential. researchgate.net This nitrogen forms a crucial ionic bond with the carboxylate group of a highly conserved aspartate residue (Asp116 or Asp3.32) in the third transmembrane domain (TM3) of the receptor. researchgate.netacs.org
A Flexible Linker: A polymethylene chain of a specific length connects the aromatic moiety and the piperazine ring to a terminal functional group. For many high-affinity ligands, an optimal chain length of four carbon atoms (butyl chain) is observed, which is present in lesopitron. acs.org
A Terminal Moiety: This group at the end of the alkyl chain also contributes significantly to receptor affinity and selectivity. In lesopitron, this is a 4-chloropyrazole group.
Key molecular interactions responsible for the affinity of N-arylpiperazines with 5-HT1A receptors include the ionic bond with Asp3.32 and an edge-to-face CH-π interaction between the aromatic ring and a phenylalanine residue (Phe6.52). researchgate.net
Table 1: Essential Pharmacophoric Features for 5-HT1A Agonism
| Feature | Description | Example in Lesopitron | Key Interaction |
|---|---|---|---|
| Aromatic System | Engages in hydrophobic interactions within the binding pocket. | Pyrimidine ring | CH-π interaction with Phe6.52 researchgate.net |
| Basic Nitrogen | Forms a critical ionic bond with the receptor. | Piperazine ring nitrogen | Ionic bond with Asp116 (Asp3.32) researchgate.netacs.org |
| Alkyl Linker | Provides optimal spacing and orientation between key functional groups. | Butyl chain | Positions the terminal moiety for interaction |
| Terminal Group | Contributes to affinity and selectivity through various interactions. | 4-chloropyrazole ring | Hydrophobic/van der Waals interactions |
Impact of Core Azapirone Analogous Structures on Pharmacological Activity
Lesopitron is structurally related to the azapirone class of compounds, which are known for their anxiolytic and antidepressant properties mediated primarily through 5-HT1A receptor agonism. nih.gov This class includes well-known drugs such as buspirone (B1668070), gepirone, and tandospirone (B1205299). wikipedia.org While they share a common mechanism, subtle variations in their structures lead to different pharmacological profiles. nih.gov
Azapirones are typically partial agonists at the 5-HT1A receptor. wikipedia.orgpathway.md The degree of intrinsic activity (from partial to full agonism) can be influenced by the terminal moiety of the molecule. For instance, buspirone features a spirodecanedione terminal group, while tandospirone has a bicyclic imide structure. These differences affect not only the potency at the 5-HT1A receptor but also the affinity for other receptors, such as dopamine (B1211576) D2 and α1-adrenergic receptors. wikipedia.orgnih.gov Investigation into azapirones that act as full agonists, like alnespirone (B145028) and eptapirone, has been pursued with the hypothesis that higher intrinsic activity at postsynaptic 5-HT1A receptors could lead to enhanced therapeutic benefits. wikipedia.org
Table 2: Comparison of Receptor Affinities (Ki, nM) for Select Azapirones
| Compound | 5-HT1A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Key Structural Feature |
|---|---|---|---|
| Lesopitron | High | Negligible drugbank.com | 4-chloropyrazole terminal group |
| Buspirone | 12.3 semanticscholar.org | Moderate | Azaspirodecanedione terminal group pathway.md |
| Gepirone | High | Low | Pyrimidinylpiperazine with a glutarimide-like structure nih.gov |
| Tandospirone | Moderate | Low | Norbornane dicarboximide terminal group nih.gov |
| Ipsapirone | High | Low | Phenylpiperazine with a sulfonylamide group nih.gov |
Note: "High" and "Low" are qualitative descriptors based on literature; specific Ki values can vary between studies.
Rational Design Principles for Modulating Receptor Affinity and Selectivity
The rational design of 5-HT1A receptor ligands aims to maximize affinity for the target receptor while minimizing interactions with off-target receptors to reduce potential side effects. acs.orgnih.gov The high sequence homology among serotonin (B10506) receptor subtypes, especially within the 5-HT1 family, presents a significant challenge. acs.org
Key design principles include:
Modification of the Terminal Group: This is a common strategy to enhance affinity and selectivity. The terminal moiety interacts with a less conserved region of the binding pocket, allowing for the fine-tuning of ligand properties.
Optimizing the Linker: The length and rigidity of the alkyl chain connecting the piperazine core to the terminal group are critical. An extended and more linear conformation in this spacer has been shown to be crucial for selectivity against certain dopamine receptors. acs.org
Substitution on the Aryl Ring: Modifying the arylpiperazine portion can influence affinity and functional activity (agonist vs. antagonist).
Exploiting Biased Agonism: A more advanced principle involves designing "biased agonists" that preferentially activate specific downstream signaling pathways. researchgate.net For example, a compound might be designed to activate G-protein signaling that leads to therapeutic effects while avoiding β-arrestin pathways associated with receptor desensitization or other effects. The compound NLX-101 is a prototypical example of a biased agonist that preferentially activates 5-HT1A receptors in cortical regions. researchgate.net
Designing ligands with low affinity for 5-HT2, 5-HT6, and 5-HT7 receptors is often a goal, as these receptors can be involved in undesired effects or opposing nociceptive pathways. acs.orgnih.gov
Comparative SAR with Related Arylpiperazine Derivatives
Lesopitron belongs to the large family of arylpiperazine derivatives, a "privileged scaffold" in medicinal chemistry due to its structural versatility. researchgate.nettandfonline.comnih.gov Comparative SAR studies within this family provide valuable insights into the structural requirements for 5-HT1A receptor binding.
A common arylpiperazine template consists of an aryl group (like pyrimidine in lesopitron), a piperazine ring, a flexible alkyl chain, and a terminal carboxamide or imide moiety. acs.orgsemanticscholar.orgnih.gov
SAR studies on these derivatives have revealed several key trends:
The Aryl Moiety: The substitution pattern on the aryl ring is critical. For example, an ortho-methoxy substituent on a terminal phenyl ring is a common feature in many high-affinity 5-HT1A ligands.
The Alkyl Chain: A four-carbon (butyl) chain is often optimal for high affinity, as seen in compounds like NAN-190 and lesopitron. semanticscholar.org
The Terminal Fragment: The geometry and chemical nature of the terminal imide or carboxamide fragment significantly influence affinity and selectivity. semanticscholar.org For example, replacing the piperazine ring with a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold generally leads to a significant decrease in 5-HT1A affinity. semanticscholar.org
Table 3: Comparative SAR of Arylpiperazine Derivatives
| Compound | Aryl Group | Linker Length | Terminal Group | 5-HT1A Affinity (Ki, nM) |
|---|---|---|---|---|
| Lesopitron | Pyrimidinyl | 4 | 4-chloropyrazole | High drugbank.com |
| Buspirone | Pyrimidinyl | 4 | Azaspirodecanedione | 12.3 semanticscholar.org |
| NAN-190 | o-Methoxyphenyl | 4 | Cyclohexanecarboxamide | 0.6 semanticscholar.org |
| MM-77 | o-Methoxyphenyl | 4 | Naphthalimide | 6.4 semanticscholar.org |
| Compound 8 (from a study) | Pyrimidinyl | N/A | Phenyl | 8.25 (IC50, µM) mdpi.com |
Note: Data is compiled from different studies and is for comparative purposes. IC50 is a measure of potency, not directly equivalent to Ki.
Computational Modeling and Molecular Docking Approaches in SAR
Computational methods are indispensable tools for understanding SAR and guiding the design of new drugs. fmhr.orgohsu.edu These approaches allow researchers to visualize and predict how a ligand like lesopitron interacts with its target receptor at an atomic level. nih.govresearchgate.net
Homology Modeling: In the absence of a high-resolution crystal structure for a target protein, a homology model can be built using the known structure of a related protein as a template. acs.org For the 5-HT1A receptor, models have often been based on the crystal structures of other GPCRs like the β2-adrenergic receptor or the 5-HT1B receptor. acs.orgacs.org
Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. nih.govunirioja.es Docking studies for 5-HT1A agonists consistently show the protonated nitrogen of the piperazine ring forming a salt bridge with Asp116. acs.orgrsc.org The simulation can also reveal other key interactions, such as hydrogen bonds with residues like Asn386 and interactions with aromatic residues like Phe112, that stabilize the ligand in the binding pocket. acs.org
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific receptor. nih.gov These models are then used in virtual screening to search large chemical databases for new potential ligands. plos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fmhr.orgmdpi.com These models can then predict the activity of new, unsynthesized compounds, accelerating the drug discovery process. mdpi.com
Table 4: Key 5-HT1A Receptor Residues in Ligand Binding Identified by Modeling
| Residue | Location (Transmembrane Helix) | Putative Interaction with Arylpiperazine Ligands |
|---|---|---|
| Asp116 | TM3 | Ionic bond with the protonated piperazine nitrogen researchgate.netacs.org |
| Phe112 | TM3 | Part of the binding crevice acs.org |
| Ser190 | TM5 | Potential hydrogen bonding |
| Lys191 | Extracellular Loop 2 | Part of the binding crevice acs.org |
| Phe361 | TM6 | Aromatic/hydrophobic interaction |
| Phe362 | TM6 | Aromatic/hydrophobic interaction |
| Asn386 | TM7 | Hydrogen bonding with the agonist acs.org |
Chemical Synthesis and Advanced Manufacturing Research
Optimization of Established Synthetic Routes for Lesopitron (B1674771) Dihydrochloride (B599025)
The established synthesis of Lesopitron is a multi-step process that has been detailed in patent filings. drugfuture.com The primary route involves the sequential construction of the molecule from key precursors.
The synthesis commences with the reaction of 4-chloropyrazole and 1,4-dibromobutane to form the intermediate, 1-(4-bromobutyl)-4-chloropyrazole. drugfuture.com This intermediate is then coupled with 2-(1-piperazinyl)pyrimidine. The final step involves the formation of the dihydrochloride salt by treating the Lesopitron free base with hydrochloric acid in a suitable solvent like isopropyl alcohol. drugfuture.com
A summary of the core reaction is presented below:
Table 1: Key Transformations in Lesopitron Synthesis| Step | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| 1 | 4-chloropyrazole | 1,4-dibromobutane | 1-(4-bromobutyl)-4-chloropyrazole |
| 2 | 1-(4-bromobutyl)-4-chloropyrazole | 2-(1-piperazinyl)pyrimidine | Lesopitron (free base) |
Exploration of Novel Synthetic Methodologies and Precursor Chemistry
The scientific literature does not prominently feature explorations of fundamentally novel synthetic routes for Lesopitron beyond the initial patented methods. Modern synthetic chemistry offers a range of potential alternative methodologies that could be applied, such as flow chemistry for improved heat transfer and safety, or the use of advanced catalytic coupling reactions to form the C-N bonds more efficiently.
Polymorphism and Crystalline Form Research for Lesopitron Dihydrochloride
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability. mdpi.com For dihydrochloride salts, extensive polymorph screening is common practice to identify the most stable and suitable form for development. mdpi.comresearchgate.net
Despite its importance, there is a lack of published research specifically characterizing the polymorphic forms of this compound. A typical polymorph screen would involve recrystallizing the compound from a wide variety of solvents and under different conditions (e.g., slow evaporation, cooling, anti-solvent addition) to induce the formation of different crystal lattices. mdpi.comresearchgate.net
The resulting solid forms would be analyzed using techniques such as:
X-Ray Powder Diffraction (XRPD): To identify unique crystalline patterns.
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.
Without such dedicated studies, information on the existence of different polymorphs, solvates, or hydrates of this compound remains unknown.
Scalability and Process Development for Research-Grade Material
The synthesis of a chemical compound on a laboratory scale versus a larger, research-grade scale presents distinct challenges. Process development for scaling up the synthesis of Lesopitron would require careful consideration of factors such as reagent availability and cost, reaction safety, and the development of robust purification and isolation procedures.
The transition from a lab-scale procedure to producing kilograms of material necessitates modifications to ensure safety, consistency, and efficiency. nih.gov While the patent literature provides a viable synthetic route, it may not be optimized for large-scale production. drugfuture.com Key considerations in the process development for research-grade Lesopitron would include:
Process Safety: Evaluating the thermal hazards of each reaction step.
Purification Strategy: Developing a scalable purification method, such as recrystallization, to achieve the high purity required for research.
Impurity Profiling: Identifying and controlling for potential impurities formed during the synthesis.
Specific reports detailing the process development and scale-up synthesis of Lesopitron for providing research-grade material are not found in the public domain.
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | E-4424 |
| 4-chloropyrazole | |
| 1,4-dibromobutane | |
| 1-(4-bromobutyl)-4-chloropyrazole | |
| 2-(1-piperazinyl)pyrimidine | |
| Potassium Carbonate | |
| Isopropyl alcohol |
Preclinical Pharmacokinetic and Metabolic Pathway Investigations
Absorption Kinetics and Bioavailability in Animal Models
Studies in rats and dogs have been instrumental in elucidating the absorption and bioavailability of lesopitron (B1674771). Following oral administration, lesopitron is rapidly absorbed. drugbank.comresearchgate.net In rats, the absolute bioavailability of lesopitron was determined to be approximately 10%, a figure that points towards a significant first-pass metabolism effect. drugbank.comresearchgate.net This phenomenon, where a drug is extensively metabolized in the liver before it reaches systemic circulation, is a critical factor in determining its ultimate therapeutic efficacy.
After intravenous administration in both rats and dogs, plasma concentrations of lesopitron showed a biphasic decrease. researchgate.net The initial rapid distribution phase is followed by a slower elimination phase. The consistency of these findings across different species provides a foundational understanding of the drug's behavior in a biological system. nih.govijrpc.com
Table 1: Bioavailability of Lesopitron in Animal Models
| Animal Model | Absolute Bioavailability | Key Observation |
|---|---|---|
| Rat | ~10% drugbank.comresearchgate.net | Suggests a significant first-pass effect. drugbank.comresearchgate.net |
| Dog | Data points to first-pass effect. researchgate.net | Plasma concentrations of a key metabolite were higher than the parent compound. researchgate.net |
Metabolic Fate and Identification of Key Metabolites (e.g., 5-hydroxylesopitron)
The biotransformation of lesopitron is a crucial aspect of its pharmacology. The primary site of metabolism is the liver, where the parent compound is converted into various metabolites. drugbank.comnih.gov The principal metabolite identified is 5-hydroxylesopitron. drugbank.comresearchgate.netresearchgate.net
Enzyme Systems Involved in Biotransformation (e.g., hepatic metabolism)
The metabolism of lesopitron is primarily carried out by enzyme systems within the liver. drugbank.comnih.govmdpi.com This process, known as hepatic biotransformation, involves a series of enzymatic reactions, broadly categorized as Phase I and Phase II metabolism. sigmaaldrich.comwikipedia.orgnih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. sigmaaldrich.comwikipedia.org These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.govmdpi.comsigmaaldrich.com
While specific CYP450 isozymes responsible for lesopitron metabolism are not detailed in the provided information, the significant first-pass effect strongly suggests the involvement of this system. drugbank.comresearchgate.netsigmaaldrich.com Following Phase I, the metabolites may undergo Phase II conjugation reactions, which further increase their water solubility to facilitate excretion. wikipedia.org
Excretion Profiles and Elimination Half-Life in Non-Human Species
The elimination of lesopitron and its metabolites from the body occurs through various excretory pathways. wikipedia.orgnih.gov Following intravenous administration in rats and dogs, lesopitron exhibited an apparent elimination half-life of approximately 100 minutes. researchgate.net The half-life of a drug is a key pharmacokinetic parameter that determines the duration of its effect and the required dosing frequency. wikipedia.org
Studies involving repeated administration of [14C]-labeled lesopitron in rats showed that plasma radioactivity reached a steady state by the second day. researchgate.net Importantly, 72 hours after the final dose, the radioactivity in the tissues was fully eliminated, indicating no significant accumulation of the compound or its metabolites with repeated dosing. researchgate.net
Table 2: Elimination Half-Life of Lesopitron in Animal Models
| Animal Model | Administration Route | Elimination Half-Life |
|---|---|---|
| Rat | Intravenous | ~100 minutes researchgate.net |
| Dog | Intravenous | ~100 minutes researchgate.net |
Investigations into Metabolic System Modulation (e.g., plasma glucose and lipid parameters in animal models)
Interestingly, long-term administration of lesopitron has been observed to influence metabolic parameters in animal models. drugbank.com Studies have reported reductions in plasma glucose, triglycerides, phospholipids, and cholesterol levels following prolonged use. drugbank.com This suggests that beyond its primary neurological effects, lesopitron may modulate metabolic pathways. mattioli1885journals.comnih.govfrontiersin.orgplos.org The mechanisms underlying these effects are not fully elucidated but could involve interactions with systems that regulate glucose and lipid homeostasis. These findings open avenues for further research into the broader metabolic implications of 5-HT1A receptor agonists.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic methods are fundamental in determining the purity of Lesopitron (B1674771) dihydrochloride (B599025) and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is a prominently used technique for this purpose.
An automated HPLC method with on-line solid-phase extraction has been developed for the analysis of lesopitron and its primary metabolite, 5-hydroxylesopitron, in human plasma. nih.gov This method utilizes a C2 cartridge for solid-phase extraction and an ODS-2 Inertsil column for separation, followed by fluorescence detection. The total analysis time is 25 minutes. nih.gov The method has demonstrated selectivity and linearity within a concentration range of 1 to 40 ng/ml for both the parent drug and its metabolite. nih.gov The recovery of both compounds exceeded 80%, with a quantification limit of 1 ng/ml. nih.gov
The precision of this HPLC method is noteworthy, with coefficients of variation for precision parameters below 14.5% for lesopitron and 13.9% for its metabolite. nih.gov The specificity of the assay was further confirmed by comparing the results with those obtained from an enzyme immunoassay (EIA), showing a good correlation between the two methods. nih.gov While Gas Chromatography (GC) is a powerful analytical tool, its application to Lesopitron dihydrochloride is less documented in readily available literature compared to HPLC. However, predicted GC-MS spectrum data for Lesopitron is available, suggesting its potential utility. drugbank.com
Table 1: HPLC Method Parameters for Lesopitron Analysis in Human Plasma nih.gov
| Parameter | Details |
| Technique | Automated High-Performance Liquid Chromatography (HPLC) with on-line solid-phase extraction |
| Extraction | C2 solid-phase extraction cartridges |
| Column | ODS-2 Inertsil |
| Detection | Fluorescence |
| Analysis Time | 25 minutes |
| Linear Range | 1 - 40 ng/ml (for both lesopitron and 5-hydroxylesopitron) |
| Recovery | > 80% (for both lesopitron and 5-hydroxylesopitron) |
| Quantification Limit | 1 ng/ml (for both lesopitron and 5-hydroxylesopitron) |
| Precision (CV%) | < 14.5% (lesopitron), < 13.9% (5-hydroxylesopitron) |
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for confirming the chemical structure of this compound. wikipedia.orglibretexts.org Certificates of analysis for this compound often state that the 1H NMR spectrum is consistent with the expected structure, and NMR is also used to determine purity, with standards typically requiring ≥98.0% purity. medchemexpress.com
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the different polymorphic forms of this compound. A patent describes two distinct polymorphs (I and II) and their corresponding hydrated forms (I-hydrate and II-hydrate), each characterized by a unique infrared diffuse reflectance spectrum with specific major bands. google.com
Table 2: Major Infrared Absorption Bands of this compound Polymorphs and Hydrates (cm-1) google.com
| Polymorph/Hydrate | Major IR Bands (cm-1) |
| Polymorph I | 3381, 3113, 2943, 2602, 1668, 1585, 1551, 1445, 1250, 1177, 1082, 986, 804, 781 |
| Polymorph II | 3387, 3107, 2945, 2598, 1666, 1585, 1551, 1445, 1250, 1177, 1082, 986, 804, 781 |
| I-Hydrate | 3381, 3113, 2943, 2602, 1668, 1585, 1551, 1445, 1250, 1177, 1082, 986, 804, 781 |
| II-Hydrate | 3387, 3107, 2945, 2598, 1666, 1585, 1551, 1445, 1250, 1177, 1082, 986, 804, 781 |
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Lesopitron, aiding in its identification. sigmaaldrich.com Predicted mass spectrometry data, including GC-MS and tandem MS (MS/MS) spectra, are available for Lesopitron. drugbank.com These predicted spectra provide theoretical fragmentation patterns that can be compared with experimental data for structural confirmation. mdpi.com
Development and Validation of Bioanalytical Methods for Preclinical Sample Analysis
The development and validation of bioanalytical methods are crucial for accurately measuring this compound concentrations in biological samples from preclinical studies. europa.eulabmanager.com These methods must be robust, reliable, and adhere to regulatory guidelines. europa.eu
A key aspect of this process is ensuring the method is "fit for purpose." europa.eu This involves a full validation for new methods, which demonstrates the reliability of the method for determining the analyte concentration in a specific biological matrix, such as plasma or serum. europa.eu
For Lesopitron, an automated HPLC method with on-line solid-phase extraction has been developed and validated for use in human plasma. nih.gov The validation of this method included assessments of selectivity, linearity, recovery, and precision, all of which are critical parameters for a reliable bioanalytical method. nih.gov Furthermore, an enzyme immunoassay (EIA) has been developed for the pharmacokinetic study of lesopitron in rats. nih.gov The accuracy and precision of this EIA were assessed at three different concentrations, demonstrating a recovery of over 95% and intra- and inter-assay relative standard deviations (RSDs) below 5% and 10%, respectively. nih.gov The specificity of the EIA was confirmed through a strong correlation with HPLC analysis. nih.gov
The process of bioanalytical method validation can be categorized into full validation, partial validation, and cross-validation, depending on the extent of modification to an existing validated method. nih.govwho.int
Radiometric Assays for Receptor Binding and Functional Studies
Radiometric assays are instrumental in characterizing the interaction of Lesopitron with its target, the 5-HT1A receptor. nih.govrevvity.commerckmillipore.com These assays typically involve the use of a radiolabeled ligand to quantify the binding affinity of the test compound.
Competition studies using [3H]8-OH-DPAT, a known 5-HT1A receptor agonist, have been employed to determine the binding affinity (Ki) of Lesopitron. nih.gov The Ki value obtained from these studies was 104.8 +/- 10.6 nmol/l, indicating a significant affinity of Lesopitron for the 5-HT1A receptor. nih.gov To ensure the selectivity of Lesopitron, its effect on the binding of [3H]paroxetine, a serotonin (B10506) reuptake inhibitor, was also investigated. Lesopitron did not affect the binding of [3H]paroxetine, confirming that its mechanism of action is not mediated by the serotonin reuptake system. nih.gov
Functional binding assays, such as those measuring the inhibition of forskolin-stimulated adenylate cyclase activity, are also employed to assess the intrinsic efficacy of ligands. medchemexpress.comnih.gov Lesopitron has been shown to inhibit forskolin-stimulated adenylate cyclase activity with an IC50 value of 125 nM. medchemexpress.commedchemexpress.commedchemexpress.com
Table 3: Receptor Binding and Functional Assay Data for Lesopitron
| Assay Type | Radioligand/Method | Target | Result | Reference |
| Receptor Binding | [3H]8-OH-DPAT Competition | 5-HT1A Receptor | Ki = 104.8 +/- 10.6 nmol/l | nih.gov |
| Functional Assay | Inhibition of Forskolin-Stimulated Adenylate Cyclase Activity | 5-HT1A Receptor | IC50 = 125 nM | medchemexpress.commedchemexpress.commedchemexpress.com |
Mass Balance Approaches for Compound Purity Evaluation in Research Standards
While specific documentation on the application of mass balance approaches for the purity evaluation of this compound research standards is not extensively detailed in the public domain, this methodology is a fundamental concept in establishing the purity of chemical reference standards.
The mass balance approach involves the comprehensive analysis of a substance by a combination of analytical techniques to account for all components, including the main compound, related substances (impurities), water content, residual solvents, and non-combustible impurities. The purity is then calculated by subtracting the sum of all impurities from 100%.
For a compound like this compound, a typical mass balance study would involve:
Chromatographic Purity: Determined by a validated HPLC or GC method to quantify organic impurities.
Water Content: Measured by Karl Fischer titration. The hydrated forms of this compound have been identified with water content ranging from 1.5% to 6%. google.com
Residual Solvents: Analyzed by headspace GC. The synthesis of this compound involves solvents like ethanol (B145695) and isopropanol. google.com
Inorganic Impurities: Determined by a residue on ignition or sulfated ash test.
Although a dedicated mass balance study for this compound is not explicitly described in the provided search results, the use of techniques like HPLC for purity and the identification of hydrated forms with specific water content are integral components of such an evaluation. nih.govgoogle.com
Emerging Research Hypotheses and Future Directions
Exploration of Allosteric Modulation of 5-HT1A Receptors
Lesopitron (B1674771) is characterized as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, serotonin (B10506). nih.govmedchemexpress.com While effective, direct and sustained activation of G protein-coupled receptors (GPCRs) like the 5-HT1A receptor can lead to receptor desensitization and complex downstream effects. nih.gov A promising future direction lies in the exploration of allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, offering a more nuanced way to control receptor activity. mdpi.com
A key research hypothesis is that the therapeutic profile of 5-HT1A receptor activation could be refined by shifting from direct agonism to allosteric modulation. Future research could investigate whether co-administration of Lesopitron with a 5-HT1A positive allosteric modulator (PAM) could enhance its therapeutic effects while mitigating tolerance. Furthermore, the Lesopitron chemical scaffold itself could serve as a starting point for designing novel, selective allosteric modulators of the 5-HT1A receptor. This approach could lead to agents that subtly enhance endogenous serotonergic tone rather than producing a constant agonistic signal, potentially offering a safer and more sustainable therapeutic effect. mdpi.com
Integration with Advanced Neuroimaging Techniques in Preclinical Models
During Lesopitron's primary development phase, preclinical assessment of brain activity was limited. The advent of high-resolution, functional neuroimaging techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) presents a significant opportunity to reinvestigate its effects on the central nervous system. researchgate.netuliege.be
Future preclinical studies could integrate these advanced imaging modalities. A key hypothesis is that different 5-HT1A agonists produce distinct patterns of brain activation, which may correlate with their therapeutic or side-effect profiles. uliege.be By developing a radiolabeled version of Lesopitron (e.g., with Fluorine-18), PET studies in animal models could precisely map its regional brain receptor occupancy and affinity for high- and low-affinity receptor states. researchgate.netfrontiersin.org This could provide valuable data on its ability to engage receptors in key brain regions associated with anxiety, such as the hippocampus, amygdala, and raphe nuclei. wikiwand.com
Simultaneous PET/fMRI studies could further elucidate the functional consequences of Lesopitron binding, revealing its influence on neural circuit activity and functional connectivity. Such studies would allow for a direct comparison with newer, biased 5-HT1A agonists, providing a deeper understanding of how its specific pharmacological profile translates into neurobiological effects. uliege.befrontiersin.org
Discovery of Novel Molecular Targets and Off-Target Receptor Interactions
Lesopitron is considered a selective 5-HT1A receptor agonist, with reports indicating negligible effects on dopaminergic and alpha-adrenergic receptors. drugbank.comnih.gov However, the full off-target profile of Lesopitron and its metabolites has not been characterized by modern, high-throughput methods. The principal metabolite, 5-hydroxylesopitron, is produced via hepatic metabolism, but its pharmacological activity remains largely uncharacterized. drugbank.comresearchgate.net
Furthermore, modern computational modeling and large-scale screening platforms could be employed to predict and test for off-target interactions of the parent compound. nih.govfrontiersin.orgrsc.org Uncovering even weak interactions could provide new insights into its mechanism of action or potential side effects, offering a more complete picture of its pharmacological signature.
| Parameter | Value | Reference |
| Primary Target | 5-HT1A Receptor | nih.gov |
| Binding Affinity (Ki) | 104.8 ± 10.6 nM (vs. [3H]8-OH-DPAT) | nih.gov |
| Functional Activity | Full/Partial Agonist | nih.govdrugbank.com |
| Adenylate Cyclase Inhibition (IC50) | 125 nM | medchemexpress.com |
| Known Metabolite | 5-hydroxylesopitron | drugbank.com |
| Known Off-Targets | Negligible: alpha-adrenergic, dopaminergic, serotonin reuptake system | nih.govdrugbank.com |
Table 1: Known Molecular Interaction Profile of Lesopitron
Development of Lesopitron Dihydrochloride (B599025) Analogues for Research Tool Applications
The chemical structure of Lesopitron, an azapirone derivative, provides a robust scaffold for the synthesis of novel analogues that could serve as valuable research tools. wikipedia.orgresearchgate.net While Lesopitron itself is no longer in active development, its derivatives could help to dissect the complex pharmacology of the 5-HT1A receptor system.
A key future direction would be the rational design and synthesis of Lesopitron analogues with specific properties. For example:
Biased Agonists: Creating analogues that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) could help untangle which signaling cascades are responsible for therapeutic effects versus adverse events. uliege.be
Radiolabeled Analogues: As mentioned, an analogue suitable for PET or SPECT imaging would be a powerful tool for in vivo studies of the 5-HT1A system. researchgate.net
Photo-switchable Probes: A light-activated ("caged") version of Lesopitron could allow for precise spatiotemporal control of 5-HT1A receptor activation in specific brain circuits, offering an unprecedented level of detail in preclinical experiments.
The development of such tools would not be for therapeutic purposes, but to provide the research community with more sophisticated probes to investigate serotonergic function in health and disease.
Systems Biology and Omics-Based Approaches in Preclinical Investigations
Systems biology, which integrates multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics), offers a holistic view of a drug's effects beyond a single receptor interaction. nih.govrsc.org This approach was not available during Lesopitron's development but could be powerfully applied to generate new hypotheses about its mechanism of action.
A future research hypothesis is that Lesopitron induces a unique molecular signature in key brain regions that underlies its anxiolytic effects. Preclinical investigations could use omics technologies to map these changes. For instance, treating animal models with Lesopitron and performing transcriptomic analysis (RNA-seq) on hippocampal tissue could reveal the gene networks it modulates. Proteomic and metabolomic analyses of brain tissue or plasma could identify downstream protein expression changes and metabolic biomarkers associated with its anxiolytic response or its observed long-term effects on plasma glucose and lipids. nih.govdrugbank.com
Integrating these large datasets could uncover novel pathways affected by Lesopitron, identify potential biomarkers for patient stratification, and provide a comprehensive, systems-level understanding of its pharmacological impact. nih.gov
| Step | Method | Objective |
| 1. In Vivo Model | Rats with induced anxiety-like behavior treated with Lesopitron vs. vehicle. | To create a relevant biological context for analysis. |
| 2. Sample Collection | Hippocampus, prefrontal cortex, and plasma collected at key time points. | To capture molecular changes in relevant brain regions and circulation. |
| 3. Multi-Omics Analysis | RNA-Sequencing (Transcriptomics), Mass Spectrometry (Proteomics, Metabolomics). | To generate comprehensive datasets of gene expression, protein levels, and metabolite concentrations. |
| 4. Bioinformatic Integration | Pathway analysis, network modeling, differential expression analysis. | To identify key biological pathways, molecular networks, and potential biomarkers modulated by Lesopitron. |
| 5. Hypothesis Generation | Identify novel mechanisms and predictive biomarkers of Lesopitron's anxiolytic action. | To provide a systems-level understanding of the drug's effects and guide future research. |
Table 2: Hypothetical Workflow for a Systems Biology Investigation of Lesopitron
Q & A
Q. What is the mechanistic basis for Lesopitron dihydrochloride's selectivity as a 5-HT1A receptor agonist, and how is this validated experimentally?
this compound exhibits high selectivity for the 5-HT1A receptor, with an IC50 of 125 nM in rat hippocampal membranes. Binding assays using radioligand displacement (e.g., 8-OH-DPAT) are employed to confirm specificity. Comparative studies with structurally related compounds like buspirone demonstrate its lack of affinity for adrenergic, cholinergic, or benzodiazepine receptors, as shown in receptor profiling experiments .
Q. What experimental models are used to evaluate Lesopitron's anxiolytic effects, and how are neurotransmitter dynamics measured?
In vivo microdialysis in awake, freely moving rats is a key methodology. For example, acute administration of Lesopitron (30 µg/kg, i.p.) reduces cortical 5-HT levels to 45% of baseline within 90–180 minutes, without altering 5-HIAA or dopamine metabolites (DOPAC/HVA). This contrasts with buspirone, which increases DOPAC/HVA by 300–400%, highlighting divergent mechanisms despite shared 5-HT1A targeting .
Q. How is receptor binding specificity ensured in studies involving this compound?
Specificity is validated using selective antagonists (e.g., WAY-100635 maleate, a 5-HT1A antagonist with Ki = 0.39 nM) in competitive binding assays. Cross-reactivity screens against other 5-HT subtypes (e.g., 5-HT6, 5-HT7) and non-serotonergic receptors (e.g., adrenoceptors) are critical to confirm selectivity .
Advanced Research Questions
Q. What synthetic methodologies optimize this compound production, and how do they address industrial scalability?
A one-step condensation process reacts 2-(1-piperazinyl)pyrimidine, 4-chloropyrazole, and a functionalized carbon chain (e.g., 1,4-dibromo-2-butene) in polar aprotic solvents (e.g., DMF) at elevated temperatures. This method achieves >90% yield, improves purity (>98%), and eliminates multi-step intermediates, enhancing industrial feasibility .
Q. Why does this compound suppress cortical 5-HT release without altering 5-HIAA levels, and what mechanistic hypotheses explain this discrepancy?
Microdialysis data suggest Lesopitron acts primarily on presynaptic 5-HT1A autoreceptors, inhibiting 5-HT release without affecting postsynaptic turnover or monoamine oxidase (MAO) activity. In contrast, buspirone’s metabolite 1-(2-pyrimidinyl)piperazine (1-PP) may indirectly influence dopamine metabolism via D2 receptors, explaining its divergent metabolite profile .
Q. How do researchers reconcile contradictory findings in Lesopitron’s behavioral efficacy across anxiety models?
Discrepancies arise from dose-dependent effects and model-specific endpoints. For instance, Lesopitron shows efficacy in Vogel conflict tests (aversive stimuli) but not in elevated plus-maze paradigms. Methodological adjustments, such as chronic dosing regimens or combinatorial receptor profiling (e.g., 5-HT1A/D3 interactions), are proposed to clarify context-dependent outcomes .
Q. What strategies mitigate antibody cross-reactivity artifacts in RNA/DNA modification studies involving Lesopitron or related compounds?
Antibody-independent validation (e.g., mass spectrometry) is critical when studying epigenetic interactions. For example, antibodies targeting RNA modifications like m1A may cross-react with bacterial nucleic acid contaminants, necessitating stringent purification protocols and orthogonal assays (e.g., MeRIP-Seq with knockout controls) .
Methodological Guidelines
Q. How should researchers design dose-response studies for Lesopitron to balance receptor specificity and off-target effects?
- Dose Range : Use 30 µg/kg (anxiolytic threshold) to 5 mg/kg (maximal receptor occupancy) in rodent models.
- Controls : Include saline-treated cohorts and buspirone (5 mg/kg) as a comparative 5-HT1A agonist.
- Endpoints : Measure cortical 5-HT via HPLC-ECD and receptor occupancy via ex vivo autoradiography .
Q. What analytical techniques ensure purity and stability of this compound in long-term studies?
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry.
- Stability Testing : Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure.
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., dehydrochlorinated analogs) .
Data Interpretation and Reporting
Q. How can researchers address low reproducibility in behavioral assays involving Lesopitron?
Standardize environmental factors (e.g., circadian rhythm, housing density) and use blinded scoring protocols. For electrophysiological data, apply spike-sorting algorithms (e.g., Kilosort) to minimize technical variability. Transparent reporting of negative results is encouraged to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
